

Rhodamine 640 Perchlorate: A Detailed Guide for Application in Dye Lasers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodamine 640 perchlorate

Cat. No.: B1606875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rhodamine 640 perchlorate is a highly efficient and stable fluorescent dye belonging to the rhodamine family.^[1] It is widely recognized for its utility as a gain medium in dye lasers, producing tunable laser emission in the orange-red region of the electromagnetic spectrum.^[2] Its robust performance characteristics, including high fluorescence quantum yield and good photostability, make it a valuable tool for a diverse range of applications, including spectroscopy, photochemistry, and fluorescence microscopy.^[2] This document provides detailed application notes and protocols for the effective use of **Rhodamine 640 perchlorate** as a gain medium in dye laser systems.

Rhodamine 640 perchlorate is synonymous with Rhodamine 101, and the optical properties are largely independent of the counter-anion (perchlorate or chloride) in dilute solutions.^[3] The dye is typically a dark green crystalline solid with a bronze sheen.^[4]

Physicochemical Properties

Proper preparation of the dye solution is critical for optimal laser performance. The choice of solvent influences the photophysical properties of the dye, with ethanol and methanol being the most common solvents for **Rhodamine 640 perchlorate**.

Property	Value	Solvent	Reference
CAS Number	72102-91-1	-	[4]
Molecular Formula	$C_{32}H_{31}ClN_2O_7$	-	[5]
Molecular Weight	591.05 g/mol	-	[4]
Appearance	Dark green crystals with a bronze sheen	-	[4]
Absorption Maximum (λ_{abs})	567 nm	Methanol	[4]
Molar Absorptivity (ϵ)	$10.50 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	Methanol	[4]
Fluorescence Maximum (λ_{fl})	~588 nm	Ethanol	[4]
Fluorescence Quantum Yield (Φ_f)	0.96	Basic Ethanol	[4]
Fluorescence Lifetime (τ)	4.9 ns	Methanol	[4]
Fluorescence Lifetime (τ)	5.3 ns	Ethanol	[4]

Laser Performance Characteristics

Rhodamine 640 perchlorate is suitable for use in both pulsed and continuous-wave (CW) dye lasers, although it is more commonly employed in pulsed systems. The choice of pump source is critical for efficient laser operation. Frequency-doubled Nd:YAG lasers (532 nm) and nitrogen lasers (337 nm) are common excitation sources for pulsed dye lasers.[6][7]

Parameter	Typical Value/Range	Conditions	Reference
Tuning Range	621 - 674 nm	Pulsed Nd:YAG pump (532 nm)	[8]
Lasing Threshold	Dependent on concentration and cavity design	2.5 x 10 ⁻² M in methanol with scattering particles	[9]
Efficiency	Up to 15%	Pulsed Nd:YAG pump (532 nm) in Ethanol	[8]
Typical Concentration	10 ⁻⁴ to 10 ⁻² M	Varies with pump energy and cavity losses	[6][9]
Solvents	Methanol, Ethanol	-	[8]

Experimental Protocols

Preparation of Rhodamine 640 Perchlorate Stock Solution

Objective: To prepare a concentrated stock solution of **Rhodamine 640 perchlorate** for use in a dye laser.

Materials:

- **Rhodamine 640 perchlorate** powder
- Spectroscopic grade methanol or ethanol
- Volumetric flask (e.g., 10 mL or 25 mL)
- Analytical balance
- Magnetic stirrer and stir bar
- Ultrasonic bath (optional)

Procedure:

- Calculate the required mass of **Rhodamine 640 perchlorate**. For a 1 mM (1×10^{-3} M) stock solution in 25 mL of solvent, the required mass is: Mass = Molarity x Volume x Molecular Weight Mass = $(1 \times 10^{-3} \text{ mol/L}) \times (0.025 \text{ L}) \times (591.05 \text{ g/mol}) = 0.0148 \text{ g or } 14.8 \text{ mg}$
- Weigh the **Rhodamine 640 perchlorate** powder accurately using an analytical balance.
- Dissolve the dye in the chosen solvent. Transfer the weighed powder to the volumetric flask. Add a small amount of the solvent and swirl to dissolve the dye. A magnetic stirrer can be used to aid dissolution. For faster dissolution, the flask can be placed in an ultrasonic bath for a few minutes.
- Bring the solution to the final volume. Once the dye is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
- Store the stock solution properly. Store the solution in a tightly sealed, amber glass bottle to protect it from light. It should be stored in a cool, dark place.

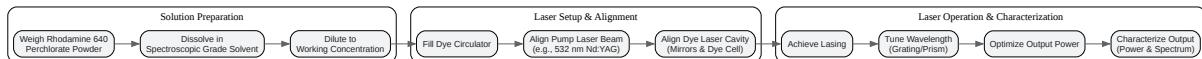
Pulsed Dye Laser Operation with Rhodamine 640 Perchlorate

Objective: To set up and operate a pulsed dye laser using **Rhodamine 640 perchlorate** as the gain medium, pumped by a frequency-doubled Nd:YAG laser.

Materials:

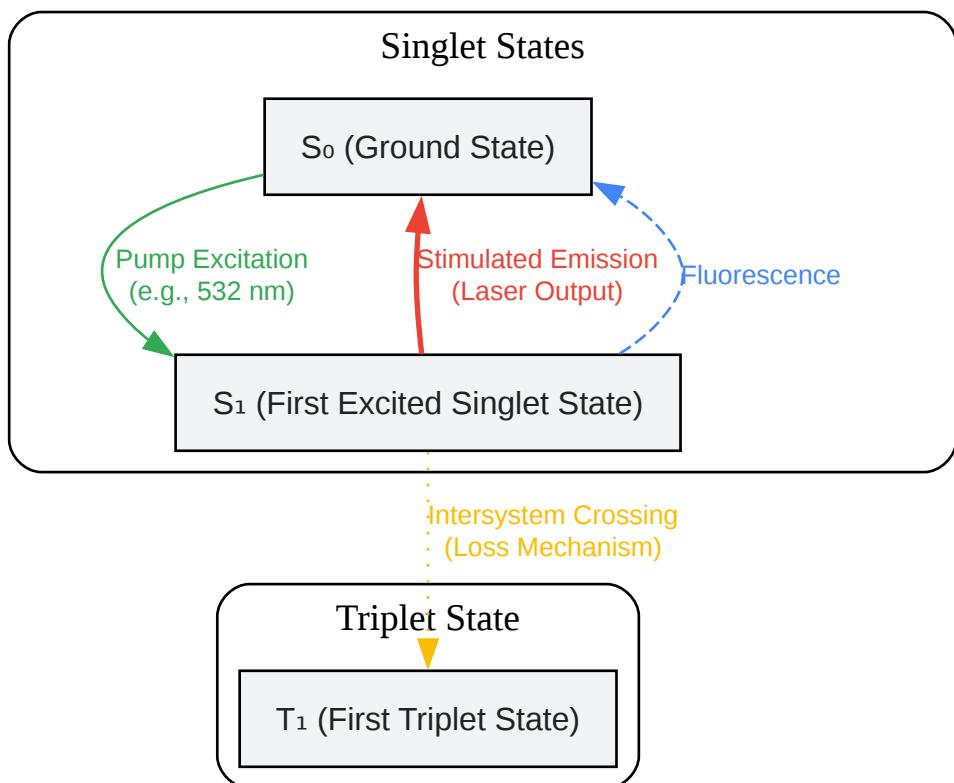
- Frequency-doubled Nd:YAG laser (532 nm)
- Dye laser cavity components:
 - Dye cell (cuvette) made of quartz
 - Broadband high reflector (rear mirror)
 - Output coupler (partially reflective mirror)
 - Tuning element (e.g., diffraction grating or prism)

- Focusing lens (cylindrical or spherical)
- **Rhodamine 640 perchlorate** solution (prepared as in Protocol 1, diluted to the desired concentration, e.g., 2.5×10^{-3} M)
- Dye circulator system (pump and reservoir)
- Power/energy meter
- Spectrometer


Procedure:

- Prepare the dye solution. Dilute the stock solution to the desired concentration (e.g., 2.5×10^{-3} M) with the same spectroscopic grade solvent.
- Fill the dye circulator system. Fill the reservoir of the dye circulator with the prepared dye solution. Ensure there are no air bubbles in the tubing or the dye cell. The circulation of the dye is crucial to remove photodegradation products and dissipate heat.
- Align the pump beam. Align the 532 nm pump beam from the Nd:YAG laser to pass through the focusing lens and into the dye cell. For transverse pumping, a cylindrical lens is often used to create a line focus within the dye solution.[7]
- Align the dye laser cavity.
 - Position the dye cell within the laser cavity.
 - Place the high reflector and the output coupler on either side of the dye cell.
 - Roughly align the cavity mirrors to be parallel to each other and perpendicular to the optical axis.
 - Fine-tune the alignment of the mirrors to achieve laser oscillation. This can be observed as a bright, collimated beam exiting the output coupler.
- Introduce the tuning element. Insert the diffraction grating (in Littrow or Littman-Metcalf configuration) or a prism into the cavity. By rotating the tuning element, the output

wavelength of the dye laser can be selected.


- Optimize laser performance.
 - Adjust the alignment of the pump beam and the cavity mirrors to maximize the output power/energy.
 - The concentration of the dye solution may need to be optimized for the specific pump energy and cavity configuration. Higher concentrations generally lead to a red-shift in the tuning curve.[8]
- Characterize the laser output.
 - Measure the output power or energy at different wavelengths using a power/energy meter.
 - Measure the emission spectrum and bandwidth using a spectrometer.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a **Rhodamine 640 perchlorate** dye laser.

[Click to download full resolution via product page](#)

Caption: Simplified energy level diagram for a dye laser gain medium.

Safety and Handling

Rhodamine 640 perchlorate requires careful handling due to its potential hazards.

- Hazard Identification: It is classified as an oxidizer, a skin irritant, and a serious eye irritant. [5] It may also cause respiratory irritation.[10]
- Precautionary Measures:
 - Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
 - Avoid breathing dust. Use in a well-ventilated area or with a local exhaust system.[10]
 - Keep away from heat and combustible materials.

- Store in a cool, dark, and tightly closed container.
- First Aid:
 - In case of skin contact: Wash with plenty of soap and water.[10]
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
 - If inhaled: Move the person to fresh air.[10]
 - In all cases of exposure, seek medical advice if irritation persists or if you feel unwell.[10]

Always consult the Safety Data Sheet (SDS) for the specific product you are using for complete and detailed safety information.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 72102-91-1: Rhodamine 640 Perchlorate | CymitQuimica [cymitquimica.com]
- 2. Rhodamine 640 Perchlorate [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. exciton.luxottica.com [exciton.luxottica.com]
- 5. Rhodamine 640 Perchlorate | C32H31ClN2O7 | CID 153490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectral and temporal measurements of laser action of Rhodamine 640 dye in strongly scattering media [opg.optica.org]
- 7. physicsopenlab.org [physicsopenlab.org]
- 8. Dyes for High-Energy Pulsed Lasers - Sirah Lasertechnik [sirah.com]
- 9. Spectral and temporal measurements of laser action of Rhodamine 640 dye in strongly scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aptus.co.jp [aptus.co.jp]
- To cite this document: BenchChem. [Rhodamine 640 Perchlorate: A Detailed Guide for Application in Dye Lasers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606875#rhodamine-640-perchlorate-as-a-gain-medium-in-dye-lasers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com